molecular formula C17H16BrN3O5S B3937022 3-bromo-4-ethoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide

3-bromo-4-ethoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide

Cat. No.: B3937022
M. Wt: 454.3 g/mol
InChI Key: RDIPIEBAAZZOSH-UHFFFAOYSA-N
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Description

3-bromo-4-ethoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide is an organic compound with the molecular formula C16H15BrN2O5S This compound is characterized by the presence of a bromine atom, an ethoxy group, and a nitrophenyl carbamothioyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-ethoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide typically involves multi-step organic reactions. One common method involves the initial bromination of 4-ethoxybenzamide to introduce the bromine atom at the 3-position. This is followed by the introduction of the carbamothioyl group through a reaction with 2-methoxy-4-nitrophenyl isothiocyanate under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-ethoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of 3-substituted derivatives depending on the nucleophile used.

    Reduction: Conversion of the nitro group to an amino group, resulting in 3-bromo-4-ethoxy-N-[(2-amino-4-methoxyphenyl)carbamothioyl]benzamide.

    Oxidation: Formation of hydroxyl derivatives.

Scientific Research Applications

3-bromo-4-ethoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromo-4-ethoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The presence of the nitrophenyl group suggests potential interactions with nitroreductase enzymes, leading to the formation of reactive intermediates that can exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-4-ethoxy-N-(2-methoxyphenyl)benzamide
  • 3-bromo-4-ethoxy-N-(4-nitrophenyl)benzamide
  • 3-bromo-4-ethoxy-N-(2-methylphenyl)benzamide

Uniqueness

3-bromo-4-ethoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide is unique due to the presence of both the nitrophenyl and carbamothioyl groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-bromo-4-ethoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O5S/c1-3-26-14-7-4-10(8-12(14)18)16(22)20-17(27)19-13-6-5-11(21(23)24)9-15(13)25-2/h4-9H,3H2,1-2H3,(H2,19,20,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIPIEBAAZZOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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